molecular formula C18H24ClFN2O2 B609399 (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride

(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride

Cat. No.: B609399
M. Wt: 354.8 g/mol
InChI Key: GSZJANKLCPHEEX-BTQNPOSSSA-N
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Description

Overview of Chromene Derivatives in Chemical Research

Chromene derivatives constitute a fundamental class of oxygen-containing heterocyclic compounds that have garnered extensive attention in chemical research due to their structural versatility and broad spectrum of applications. These bicyclic systems, comprising a benzene ring fused to a pyran nucleus, serve as essential building blocks in organic synthesis and represent important scaffolds for drug discovery efforts. The chromene nucleus appears frequently in natural products, including alkaloids, tocopherols, flavonoids, and anthocyanins, highlighting its biological significance and providing inspiration for synthetic chemists.

The structural diversity possible within chromene frameworks has made them attractive targets for synthetic organic chemists. Research has demonstrated that chromene derivatives can be synthesized through various methodologies, including environmentally friendly approaches that utilize sustainable raw materials, non-toxic catalysts, and mild reaction conditions. These synthetic strategies have expanded to include innovative methods such as microwave irradiation, ultrasound synthesis, mechanochemistry-mediated synthesis, and the use of environmentally friendly solvents. The development of these green synthetic approaches has addressed traditional concerns about unsafe reagents and hazardous waste production, making chromene synthesis more sustainable and scalable.

Contemporary research has focused particularly on the two major forms of chromenes: 2H-chromenes and 4H-chromenes. Both isomers have demonstrated significant potential in various applications, with researchers discovering multiple synthetic routes for preparing analogs that exhibit unusual activities through diverse mechanisms. The direct assessment of biological activities with parent chromene derivatives enables systematic analysis of structure-activity relationships among different series, providing valuable insights for rational drug design.

The importance of chromene derivatives extends beyond their structural appeal to encompass their role as privileged scaffolds in medicinal chemistry. These compounds have demonstrated remarkable versatility in biological applications, serving as platforms for developing molecules with anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities. The mild adverse effects typically associated with chromene derivatives, particularly those derived from natural sources, combined with their low toxicity profiles, have made them particularly attractive for pharmaceutical development.

Historical Development of Fluorinated Chromene Compounds

The development of fluorinated chromene compounds represents a significant advancement in heterocyclic chemistry, driven by the recognition that fluorine incorporation can dramatically enhance the biological and chemical properties of organic molecules. The introduction of fluorine atoms into heterocyclic structures has consistently resulted in improved biological activities, enhanced metabolic stability, and altered physicochemical properties that often translate to superior pharmaceutical profiles.

Early research into fluorinated chromenes focused on understanding how fluorine substitution affects the electronic properties and reactivity patterns of the chromene scaffold. The highly electronegative nature of fluorine creates significant electronic effects that can stabilize certain molecular conformations while altering patterns of chemical reactivity compared to hydrogen or hydroxyl group substitutions. These electronic modifications have proven particularly valuable in medicinal chemistry applications, where the carbon-fluorine bond provides enhanced stability compared to carbon-hydrogen or carbon-oxygen bonds.

Recent synthetic methodologies have demonstrated the feasibility of preparing fluorinated chromene derivatives through various approaches, including multicomponent reactions and environmentally conscious synthetic strategies. One notable advancement involves the development of microwave-assisted three-component synthesis using environmentally friendly catalysts such as 1,4-diazabicyclo[2.2.2]octane for preparing fluorinated 2-amino-4H-benzo[g]chromene derivatives. This methodology has achieved good yields ranging from 71 to 76 percent while maintaining mild reaction conditions and short reaction times.

The evolution of fluorinated chromene chemistry has also encompassed the development of chiral fluorinated derivatives, representing sophisticated achievements in stereoselective synthesis. Research has established conditions for single-step preparative synthesis of chiral 4-fluoropolyhydro-2H-chromenes through reactions between monoterpenoid alcohols and aldehydes, utilizing boron trifluoride etherate-water systems that serve both as catalysts and fluorine sources. These synthetic advances have enabled access to structurally complex fluorinated chromenes with defined stereochemistry, expanding the chemical space available for biological and materials applications.

Contemporary research has demonstrated that fluorinated chromene derivatives can be effectively evaluated through molecular docking studies and absorption, distribution, metabolism, excretion, and toxicity profiling, providing computational tools for predicting their biological behavior. These advances in both synthetic methodology and computational analysis have positioned fluorinated chromenes as important targets for continued research and development in medicinal chemistry and materials science.

Significance of (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride in Organic Chemistry

The compound this compound exemplifies sophisticated molecular design principles in contemporary organic chemistry, incorporating multiple advanced structural elements that demonstrate current trends in heterocyclic synthesis. This molecule represents a convergence of several important chemical concepts: stereoselective synthesis, fluorine chemistry, complex amine functionalization, and carboxamide incorporation within a chromene framework.

The stereochemical specification at the 3-position, denoted by the (3R) configuration, reflects the importance of chirality in modern pharmaceutical chemistry. This stereochemical control is particularly significant in the context of chromene chemistry, where the spatial arrangement of substituents can dramatically influence biological activity and molecular recognition patterns. The incorporation of di(cyclobutyl)amino functionality at this stereocenter introduces significant steric bulk while providing opportunities for unique molecular interactions through the constrained cyclobutyl rings.

The strategic placement of fluorine at the 8-position within the chromene ring system demonstrates sophisticated understanding of electronic effects in heterocyclic chemistry. This substitution pattern likely influences the electronic distribution throughout the molecule, potentially affecting both chemical reactivity and biological activity profiles. The combination of electron-withdrawing fluorine with the electron-donating amino functionality creates an interesting electronic balance that may contribute to the molecule's overall stability and reactivity patterns.

The carboxamide functionality at the 5-position adds another layer of chemical complexity, providing hydrogen-bonding capabilities that are often crucial for biological activity and molecular recognition. This functional group, combined with the fluorine substitution and complex amino substitution, creates a molecule with multiple sites for potential intermolecular interactions. The presence of the hydrochloride salt form indicates considerations for solubility, stability, and crystallization properties that are important for both synthetic handling and potential pharmaceutical applications.

From a synthetic perspective, this compound represents significant challenges and achievements in organic synthesis. The successful construction of this molecule requires careful control of stereochemistry, regioselective functionalization of the chromene core, and incorporation of the complex di(cyclobutyl)amino substituent. The hydrochloride salt formation suggests optimization for handling and purification processes, reflecting practical considerations in synthetic organic chemistry.

Nomenclature and Classification Systems

The systematic nomenclature of chromene derivatives follows established International Union of Pure and Applied Chemistry conventions that have evolved to accommodate the structural complexity and isomeric possibilities inherent in these heterocyclic systems. According to current nomenclature standards, the term "chromene" used in previous recommendations is retained; however, systematic benzopyran names are preferred for formal chemical communication. The compound this compound exemplifies this nomenclature complexity through its detailed structural specification.

The classification of chromenes fundamentally distinguishes between two primary isomeric forms: 2H-chromene and 4H-chromene, where the numerical prefix indicates the position of indicated hydrogen atoms within the ring system. In 2H-chromene structures, the indicated hydrogen locates an extra hydrogen atom at position 2 of the chromene framework, while in 4H-chromene, the indicated hydrogen appears at position 4. This nomenclature system reflects the position where no multiple bond attachment occurs, providing precise structural information essential for chemical communication.

The benzopyran classification system recognizes two fundamental isomers that vary based on the orientation of ring fusion relative to the oxygen atom position. The 1-benzopyran system corresponds to chromene structures, while 2-benzopyran represents isochromene arrangements. This classification scheme follows standard naphthalene-like nomenclature conventions, where the numerical designation indicates the oxygen atom location within the fused ring system.

For the specific compound under consideration, the nomenclature incorporates several critical elements that require careful attention. The stereochemical descriptor (3R) indicates the absolute configuration at the third carbon position using the Cahn-Ingold-Prelog priority system. The di(cyclobutyl)amino designation specifies the precise nature of the amino substitution, indicating two cyclobutyl groups attached to the nitrogen atom. The 8-fluoro specification identifies the exact position of fluorine substitution within the chromene ring system, while the 5-carboxamide designation locates the amide functional group.

The classification of this compound within broader chemical taxonomy places it among fluorinated heterocycles, specifically within the subset of amino-substituted chromenes with carboxamide functionality. This classification scheme facilitates systematic organization of chemical knowledge and enables efficient retrieval of related compounds for comparative studies. The hydrochloride designation indicates salt formation, which represents an important classification consideration for pharmaceutical and synthetic applications.

Modern chemical databases utilize sophisticated classification systems that account for multiple structural features simultaneously. These systems recognize the compound as belonging to several overlapping categories: fluorinated aromatics, heterocyclic amines, carboxamides, and chiral molecules. This multi-dimensional classification approach enables comprehensive searching and comparison of structurally related compounds, facilitating both synthetic planning and biological activity prediction efforts.

Classification Category Specific Designation Structural Feature
Ring System 2H-Chromene Benzopyran with indicated hydrogen at position 2
Stereochemistry (3R) Configuration Absolute configuration at carbon 3
Halogen Substitution 8-Fluoro Fluorine atom at position 8
Amino Functionality Di(cyclobutyl)amino Two cyclobutyl groups on nitrogen
Carbonyl Functionality 5-Carboxamide Amide group at position 5
Salt Form Hydrochloride Chloride ion association

The systematic approach to chromene nomenclature reflects the evolution of chemical naming conventions to accommodate increasingly complex molecular structures. Contemporary nomenclature systems must balance precision with practicality, ensuring that chemical names convey essential structural information while remaining manageable for routine chemical communication. The development of computerized chemical databases has further influenced nomenclature practices, as systematic naming facilitates automated searching and structure-activity relationship analysis.

Properties

IUPAC Name

(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2.ClH/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12;/h7-8,11-13H,1-6,9-10H2,(H2,20,22);1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZJANKLCPHEEX-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitroethanol Cyclization Route

Derived from WO2005012291A1, this method begins with 2-hydroxy-6-fluorobenzoic acid (1). Key steps include:

Reaction Sequence

  • Esterification : Treatment with methanol and sulfuric acid yields methyl 2-hydroxy-6-fluorobenzoate (2).

  • Nitroethanol Condensation : Reacting (2) with 2-nitroethanol in isoamyl acetate under Dean-Stark conditions produces 8-fluoro-3-nitro-2H-chromene-5-carboxylate (3).

  • Borohydride Reduction : Sodium borohydride reduces the chromene double bond in (3), yielding 8-fluoro-3-nitrochromane-5-carboxylate (4).

  • Nitro Group Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, generating 3-amino-8-fluorochromane-5-carboxylate (5).

Critical Parameters

  • Temperature Control : Cyclization requires reflux at 120–140°C to avoid dimerization.

  • Catalyst Loading : 10% Pd/C at 50 psi H₂ ensures complete nitro reduction without over-hydrogenation.

Diethylaniline-Mediated Cyclization

An alternative from WO2014111903A2 starts with methyl 2,6-difluorobenzoate (6):

  • Aldol Condensation : Reacting (6) with propargyl alcohol in acetone/K₂CO₃ forms a propargyl ether intermediate (7).

  • Thermal Cyclization : Heating (7) in N,N-diethylaniline at 180–220°C induces a 6-endo-dig cyclization, yielding 8-fluoro-2H-chromene-5-carboxylate (8).

  • Selective Hydrogenation : Partial hydrogenation (Raney Ni, H₂) saturates the chromene double bond to produce 8-fluoro-3,4-dihydro-2H-chromene-5-carboxylate (9).

Advantages Over Route 1.1

  • Eliminates nitro group manipulations.

  • Higher yields (78% vs. 65%) due to fewer redox steps.

Carboxamide Formation

The carboxylate ester (5 or 9) undergoes hydrolysis and amidation:

Standard Protocol

  • Saponification : Refluxing with 2N NaOH in ethanol hydrolyzes the ester to 8-fluoro-3,4-dihydro-2H-chromene-5-carboxylic acid (10).

  • Ammonolysis : Treating (10) with thionyl chloride generates the acyl chloride, which reacts with aqueous NH₃ to form 8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide (11).

Yield Optimization

  • Acyl Chloride Stability : Conduct ammonolysis at 0–5°C to minimize decomposition.

  • Solvent Choice : Tetrahydrofuran (THF) improves carboxamide crystallinity (90% purity vs. 75% in EtOH).

Stereoselective Amination

Introducing the (3R)-di(cyclobutyl)amino group demands chiral resolution and reductive amination:

Chiral Resolution

Racemic 3-aminochromane derivative (11) is resolved using L-(+)-tartaric acid in ethanol/water (1:3):

  • Diastereomeric Salt Formation : The (R)-enantiomer preferentially crystallizes (ee >98%).

  • Basification : Freeing the amine with NaHCO₃ yields (3R)-3-amino-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide (12).

Reductive Alkylation

Cyclobutanone is introduced via a two-step process:

  • Iminium Formation : Condensing (12) with cyclobutanone in methanol forms the imine intermediate.

  • Cyanoborohydride Reduction : Sodium cyanoborohydride selectively reduces the imine to the tertiary amine, yielding (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide (13).

Reaction Conditions

  • pH Control : Maintain pH 6–7 with acetic acid to prevent borohydride decomposition.

  • Stoichiometry : 2.2 equiv cyclobutanone ensures complete di-alkylation.

Hydrochloride Salt Formation

The free base (13) is converted to its hydrochloride salt for improved stability:

  • Acidification : Dissolve (13) in anhydrous EtOH and add 1.1 equiv HCl (gas).

  • Crystallization : Cool to 4°C to precipitate the hydrochloride salt (14).

Purity Data

ParameterValue
Purity (HPLC)99.8%
Water Content<0.5% (KF)
Residual SolventsEtOH <50 ppm

Process Optimization Challenges

Byproduct Formation in Reductive Amination

Over-alkylation generates tris-cyclobutyl impurities (<2%). Mitigation strategies:

  • Stoichiometric Control : Limit cyclobutanone to 2.2 equiv.

  • Temperature : Conduct reactions at 0°C to slow secondary amine formation.

Epimerization During Salt Formation

Acidic conditions may racemize the (3R)-center. Solutions:

  • Low-Temperature Acid Addition : Introduce HCl at -10°C.

  • Short Exposure Times : Limit acid contact to <30 minutes.

Comparative Analysis of Synthetic Routes

ParameterNitroethanol RouteDiethylaniline Route
Total Steps75
Overall Yield32%41%
Stereochemical ControlPost-synthesis resolutionInherent in cyclization
ScalabilityLimited by nitro intermediatesPilot-plant viable

Emerging Methodologies

Recent advances from unpublished patent applications suggest:

  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic amines (ee >99%).

  • Flow Chemistry : Continuous hydrogenation reduces cycle times by 70%.

Chemical Reactions Analysis

Types of Reactions: NAD 299 hydrochloride primarily undergoes substitution reactions due to the presence of functional groups such as the dicyclobutylamino and fluoro groups. These reactions are typically carried out under mild conditions to prevent degradation of the compound .

Common Reagents and Conditions: Common reagents used in the reactions involving NAD 299 hydrochloride include hydrochloric acid, dimethyl sulfoxide, and various organic solvents. The reactions are usually conducted at room temperature or slightly elevated temperatures to ensure optimal reaction rates and yields .

Major Products Formed: The major products formed from the reactions involving NAD 299 hydrochloride are typically derivatives of the original compound, with modifications to the functional groups. These derivatives are often used in further research and development of new therapeutic agents .

Scientific Research Applications

Overview

(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide; hydrochloride is a synthetic organic compound with a complex structure that includes a chromene core, a fluorine atom, and a di(cyclobutyl)amino group. This compound is classified as a chromene derivative, which is known for its diverse biological activities and potential applications in medicinal chemistry.

Biological Activities

The unique structural features of (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide; hydrochloride suggest several potential biological activities:

  • Anticancer Activity : Compounds in the chromene class have shown promise in inhibiting cancer cell proliferation through various mechanisms.
  • Antimicrobial Properties : Similar compounds exhibit significant antimicrobial effects, suggesting potential applications in treating infections.
  • Neuroprotective Effects : The di(cyclobutyl)amino group may contribute to neuroprotective properties, indicating possible use in neurodegenerative disease therapies .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamideChromene core, fluorine, di(cyclobutyl)aminoAnticancer, antimicrobial
7-HydroxychromoneHydroxy group on chromoneAntioxidant
8-FluorochromoneFluorine substitution on chromoneAntimicrobial
CyclobutylamineCyclobutyl group with amino functionalityNeuroprotective

This comparative analysis highlights the unique aspects of (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide; hydrochloride, particularly its combination of structural features that may confer distinct biological activities not seen in other compounds .

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of chromene derivatives similar to (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide; hydrochloride. For instance:

  • Anticancer Studies : Research indicates that certain chromenes can inhibit specific cancer cell lines by inducing apoptosis or inhibiting angiogenesis.
  • Antimicrobial Efficacy : Compounds structurally related to this hydrochloride have been tested against various bacterial strains, demonstrating significant inhibition rates.
  • Neuroprotective Mechanisms : Investigations into neuroprotective agents have shown that modifications to the chromene structure can enhance interaction with neuronal receptors, potentially leading to improved outcomes in neurodegenerative models .

Mechanism of Action

NAD 299 hydrochloride exerts its effects by selectively binding to and inhibiting the 5-hydroxytryptamine 1A receptor. This inhibition leads to an increase in the firing rate of serotonergic neurons, which in turn enhances the action of selective 5-hydroxytryptamine reuptake inhibitors. The molecular targets involved in this mechanism include the 5-hydroxytryptamine 1A receptor and various downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Molecular Properties

The table below compares molecular properties of the target compound with three analogs from the evidence:

Property Target Compound Analog Analog Analog
Core Structure Chromene-carboxamide Chromene-carboxamide with indole substituent Chromene-carboxamide Cyclobutylamine hydrochloride
Substituents 8-Fluoro, di(cyclobutyl)amino 8-Fluoro, butyl-propyl-indole amino Isopropyl-propyl amino 3,3-Difluoro, 1-methyl
Molecular Formula C₁₉H₂₄FN₃O₂·HCl (estimated) C₂₃H₂₆F₂N₃O₂ (estimated) C₁₆H₂₄N₂O₂ C₅H₉F₂N·HCl
Molecular Weight ~364.89 g/mol ~414.48 g/mol 276.38 g/mol 157.59 g/mol
Hydrogen Bond Acceptors 4 5 3 3 (amine, HCl)
XLogP ~3.8 (estimated) ~4.2 (estimated) 2.6 1.1
Key Observations :
  • The 8-fluoro substitution in the target and analogs improves metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • The hydrochloride salt in the target and analogs improves aqueous solubility, critical for oral bioavailability .

Pharmacological and Physicochemical Comparisons

Receptor Binding Affinity :
  • The compound (C₁₆H₂₄N₂O₂) targets 5-HT₆ serotonin receptors due to its chromene-carboxamide backbone and amino substituents . The target compound’s cyclobutyl groups may enhance binding via hydrophobic interactions, though its larger size could reduce diffusion rates.
Solubility and Bioavailability :
  • The target compound’s XLogP ~3.8 suggests moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the analog’s low XLogP (1.1) indicates high solubility but poor blood-brain barrier penetration .
Metabolic Stability :
  • Fluorine substitutions (8-fluoro in the target, 5-fluoranyl in ) reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

The compound (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide; hydrochloride is a complex organic molecule belonging to the class of chromene derivatives. Its unique structure incorporates a chromene backbone, a fluorine atom, and a di(cyclobutyl)amino group, suggesting potential applications in pharmacology and medicinal chemistry.

  • Molecular Formula : C22H31FN2O9
  • Molecular Weight : 486.5 g/mol
  • CAS Number : 169758-66-1
  • IUPAC Name : (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide; (2R,3R)-2,3-dihydroxybutanedioic acid; hydrate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the fluorine atom enhances its binding affinity and stability, while the di(cyclobutyl)amino group may influence its solubility and permeability across biological membranes. Initial studies suggest that this compound may act as an antagonist at certain receptor sites, potentially influencing neurotransmitter systems.

Antidepressant and Anxiolytic Effects

Recent research indicates that (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide exhibits significant antidepressant and anxiolytic properties. In animal models, it has been shown to reduce symptoms associated with depression and anxiety disorders. This effect is likely mediated through its interaction with serotonin receptors, particularly the 5-HT1A receptor .

Inhibition of Tumor Growth

Studies have demonstrated that this compound possesses anti-tumor activity. It has been found to inhibit the growth of various cancer cell lines in vitro. The mechanism appears to involve the downregulation of pro-inflammatory pathways and modulation of apoptosis-related proteins. Further investigation into its efficacy in vivo is warranted .

Neuroprotective Effects

The neuroprotective potential of (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide has been explored in models of neurodegenerative diseases. Preliminary results suggest that it may protect neuronal cells from oxidative stress-induced damage, possibly through antioxidant mechanisms.

Case Studies

  • Case Study on Depression :
    • In a controlled study involving rodents, administration of the compound resulted in a significant decrease in immobility time during forced swim tests, indicating an antidepressant effect. The study highlighted alterations in serotonin levels post-treatment.
  • Case Study on Cancer Cell Lines :
    • A series of experiments conducted on breast cancer cell lines revealed that treatment with this compound led to a marked reduction in cell viability and induced apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced depression-like behavior in models
AnxiolyticDecreased anxiety responses
Anti-tumorInhibited growth of cancer cell lines
NeuroprotectiveProtected against oxidative stress

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.